![molecular formula C19H19NO3 B6622957 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid
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Overview
Description
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid, also known as MPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process that involves several steps, and it has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have neuroprotective effects, which may be related to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain neurotransmitters in the brain. In addition, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have anti-inflammatory properties, which may be related to its ability to inhibit certain enzymes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid in lab experiments is its potential as a novel therapeutic agent for the treatment of cancer and neurological disorders. However, there are also several limitations to using 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid in lab experiments, including its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid, including further studies on its mechanism of action, potential side effects, and optimal dosage and administration methods. In addition, there is a need for further research on the potential applications of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid, which would make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with methyl chloroformate to form the intermediate methyl 4-aminobenzoate. The intermediate is then reacted with 1-phenylcyclopropanecarbonyl chloride to form the key intermediate, which is then methylated using dimethyl sulfate to form 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid.
Scientific Research Applications
4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have anti-tumor properties. In addition, 4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[[methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20(13-14-7-9-15(10-8-14)17(21)22)18(23)19(11-12-19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISSTQZCFSSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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